2-Iodo-5-methylbenzaldehyde
Description
Substituted benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl group (–CHO) and one or more other substituents. They are highly valued as synthons, which are structural units within a molecule that can be formed or assembled by known synthetic operations. msu.edumdpi.com The aldehyde group is particularly versatile, capable of undergoing a wide array of chemical transformations. msu.edu These include nucleophilic addition, condensation reactions, and oxidations, making them crucial intermediates in the construction of more complex molecular architectures. msu.edusmolecule.com The nature and position of the substituents on the aromatic ring further modulate the reactivity of the aldehyde group and introduce additional points for chemical modification, allowing for the synthesis of a diverse range of target molecules. nih.gov
The chemical personality of 2-Iodo-5-methylbenzaldehyde is defined by the coexistence of an aldehyde group and an iodine atom on the same aromatic scaffold. This dual functionality is not merely a sum of its parts but rather a synergistic combination that unlocks unique synthetic pathways. The iodine atom, being a halogen, serves as an excellent leaving group in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comwikipedia.org Reactions such as the Suzuki, Heck, and Sonogashira couplings, often catalyzed by transition metals like palladium or nickel, can be effectively carried out at the iodo-substituted position. smolecule.comrsc.org
Simultaneously, the aldehyde group can participate in a plethora of reactions to build molecular complexity. researchgate.net This orthogonal reactivity allows chemists to selectively address one functional group while leaving the other intact for subsequent transformations, a key strategy in multi-step synthesis. For instance, the aldehyde can be converted into an alkene via a Wittig reaction or into a secondary alcohol via a Grignard reaction, all while the iodo group is preserved for a later cross-coupling step. This strategic orchestration of reactions is fundamental to the efficient construction of intricate molecules. kashanu.ac.ir
This compound has emerged as a strategically important intermediate in various research domains. Its utility is prominently highlighted in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. For example, it serves as a starting material in the one-step synthesis of 2-substituted benzo[b]thiophenes, a class of compounds with significant biological properties. icsr.in This synthesis is achieved by reacting this compound with a sulfur source and a suitable coupling partner, showcasing the compound's value in constructing complex heterocyclic systems. icsr.in
Furthermore, the presence of both an aldehyde and an aryl iodide makes it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies. Research into nickel-catalyzed cross-coupling reactions has shown that the presence of an aldehyde group can influence the reactivity and selectivity of the catalytic process. rsc.orgrsc.org The coordination of the aldehyde to the metal center can direct the catalytic cycle, leading to enhanced reaction rates and selectivities that might not be achievable with other substrates. rsc.orgrsc.org This deeper understanding of reactivity allows for the design of more efficient and selective synthetic routes.
The physical and chemical properties of this compound are summarized in the table below, providing a snapshot of its key characteristics.
| Property | Value |
| CAS Number | 1106813-84-6 |
| Molecular Formula | C8H7IO |
| Molecular Weight | 246.05 g/mol |
| Boiling Point | 276.1±28.0 °C (Predicted) |
| Density | 1.764±0.06 g/cm³ (Predicted) |
| Purity | 97% - 98% |
| Data sourced from chemdad.comfluorochem.co.ukaobchem.com |
The strategic importance of this compound is thus rooted in its dual functionality, which provides chemists with a versatile platform for molecular design and construction. Its role in the synthesis of complex organic molecules continues to be an active area of research, promising further innovations in the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-5-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAROQBNFNMLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reactivity Profiles and Transformational Chemistry of 2 Iodo 5 Methylbenzaldehyde
Comprehensive Analysis of Aldehyde Moiety Reactions
The aldehyde group (-CHO) is a classic electrophilic center, characterized by a polarized carbon-oxygen double bond. The carbonyl carbon is electron-deficient and thus susceptible to attack by various nucleophiles. libretexts.org The presence of the iodo and methyl groups on the aromatic ring can modulate the reactivity of this aldehyde.
Nucleophilic Addition and Condensation Reactions
Nucleophilic addition is the most fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes generally exhibit higher reactivity in nucleophilic additions compared to ketones due to less steric hindrance and electronic factors. libretexts.org
For 2-Iodo-5-methylbenzaldehyde, this reaction pathway opens avenues to a variety of products. For instance, Grignard reagents can be used to form secondary alcohols, while the addition of cyanide anion (followed by hydrolysis) can produce α-hydroxy acids.
Condensation reactions, such as the Aldol condensation, are also important transformations. While this compound cannot enolize itself, it can act as the electrophilic partner in a crossed-aldol reaction with an enolizable aldehyde or ketone. masterorganicchemistry.com Similarly, it can participate in other condensation reactions like the Knoevenagel or Wittig reactions to form new carbon-carbon double bonds.
Table 1: Examples of Nucleophilic Addition and Condensation Reactions with Benzaldehyde Derivatives
| Reaction Type | Nucleophile/Reagent | Electrophile | Product Type |
|---|---|---|---|
| Grignard Reaction | Methylmagnesium bromide | This compound | 1-(2-Iodo-5-methylphenyl)ethanol |
| Wittig Reaction | Ylide (e.g., Ph3P=CH2) | This compound | 2-Iodo-5-methylstyrene |
Chemoselective Reduction to Corresponding Benzyl (B1604629) Alcohols
The aldehyde group can be selectively reduced to a primary alcohol, (2-Iodo-5-methylphenyl)methanol (B6164408), while leaving the aryl iodide bond intact. This chemoselectivity is crucial for multi-step syntheses. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent and is often preferred for its selectivity, especially in the presence of other reducible functional groups. rsc.org More recently, zinc-catalyzed reductions have been shown to be effective and tolerate sensitive functionalities like iodo groups. mdpi.com
Table 2: Conditions for Chemoselective Reduction of Aldehydes
| Reagent | Solvent | Conditions | Typical Yield |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | High |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 0 °C to Room Temperature | High |
Controlled Oxidation to Benzoic Acid Derivatives
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-Iodo-5-methylbenzoic acid. libretexts.org This transformation is a fundamental process in organic synthesis. nih.gov A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) to milder, more selective reagents. libretexts.org Reagents such as Oxone, sodium chlorite, and hydrogen peroxide in the presence of a catalyst are also effective and often provide better tolerance for other functional groups. organic-chemistry.orgresearchgate.net The choice of oxidant is critical to avoid unwanted side reactions, particularly with the sensitive C-I bond.
Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup | Strong oxidant, can be harsh |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄), Reflux | Strong oxidant, generates chromium waste libretexts.org |
| Sodium Hypochlorite (NaClO) | Basic media, Microwave or heat | Inexpensive and effective researchgate.net |
Advanced Transformations Involving the Aryl Iodide Moiety
The carbon-iodine (C-I) bond in this compound provides a handle for numerous powerful synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org The Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling are prominent examples where aryl iodides like this compound serve as excellent electrophilic partners.
The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing biaryl structures. mychemblog.comsemanticscholar.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. yonedalabs.commdpi.com Aryl iodides are particularly effective substrates for this transformation. frontiersin.org
The general mechanism involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. mychemblog.comresearchgate.net
In the context of this compound and its isomers, the Suzuki-Miyaura reaction allows for the synthesis of a wide array of substituted biaryl aldehydes. These products are valuable intermediates for pharmaceuticals, agrochemicals, and materials science. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity for a given set of substrates. semanticscholar.orgresearchgate.net
Table 4: Representative Suzuki-Miyaura Coupling Reactions with Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Iodobenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/Water | Biphenyl | High frontiersin.org |
| 2-Iodobenzaldehyde | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 2-Formyl-4'-methylbiphenyl | Good |
| 1-Iodo-4-methylbenzene | Phenylboronic acid | Pd Nanoparticles | K₂CO₃ | Dioxane | 4-Methyl-1,1'-biphenyl | Excellent organic-chemistry.org |
Note: The yields and conditions are generalized from typical Suzuki-Miyaura reactions involving similar substrates. Specific optimization would be required for this compound.
Related Sonogashira and Other Aryl-Aryl Coupling Methodologies
The aryl iodide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F. rsc.orgnih.gov This high reactivity allows for milder reaction conditions compared to other aryl halides. rsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. rsc.orgnih.gov For this compound, this would typically be carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.gov The reaction is highly valuable for the synthesis of arylalkynes.
Suzuki-Miyaura Coupling: This versatile method forms a carbon-carbon bond between an organoboron reagent (like a boronic acid or ester) and an organic halide. acs.orgnih.gov The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for a substrate like this compound. researchgate.net
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. rsc.orgnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and generally exhibits high trans selectivity. rsc.org
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. researchgate.netacs.org It has become a crucial method for the synthesis of arylamines, largely replacing harsher traditional methods. researchgate.net
Ullmann Reaction: A classical copper-catalyzed reaction for the formation of biaryl compounds from two aryl halides (symmetrical coupling) or for the synthesis of diaryl ethers (Ullmann condensation). While it often requires high temperatures, modern variations have been developed with improved conditions.
Table 1: Representative Conditions for Aryl-Aryl Coupling Reactions of this compound
| Coupling Reaction | Catalyst/Reagents | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Various | Room Temp. to elevated | Arylalkyne |
| Suzuki-Miyaura | Pd catalyst, Base (e.g., K2CO3, Cs2CO3) | Toluene, Dioxane, DMF | Elevated | Biaryl |
| Heck | Pd catalyst, Base (e.g., Et3N, K2CO3) | DMF, NMP | Elevated | Substituted Alkene |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base (e.g., NaOtBu) | Toluene, Dioxane | Elevated | Arylamine |
| Ullmann | Copper catalyst | High-boiling solvents | High | Biaryl / Diaryl ether |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.
In the case of this compound, the aldehyde group (-CHO) is a moderate electron-withdrawing group located at the ortho position to the iodine atom. This positioning is favorable for activating the ring towards nucleophilic attack. The methyl group (-CH3) at the meta position to the iodine has a weak electron-donating effect and does not significantly hinder the reaction. The iodine atom itself is a good leaving group.
The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the aldehyde group.
Elimination: The leaving group (iodide) is expelled, and the aromaticity of the ring is restored.
Cascade and Tandem Reaction Sequences Featuring this compound
The dual functionality of this compound makes it an ideal starting material for cascade or tandem reactions, where multiple bond-forming events occur in a single pot, often initiated by a reaction at one of the functional groups.
Domino and One-Pot Heteroannulation Reactions
Domino reactions are processes where a subsequent reaction is a consequence of a functionality generated in the previous step. One-pot reactions involve the sequential addition of reagents to a single reaction vessel. These strategies are highly efficient for the synthesis of heterocyclic compounds.
A plausible domino sequence starting with this compound could involve an initial cross-coupling reaction at the C-I bond, followed by an intramolecular cyclization involving the aldehyde. For example, a Sonogashira coupling with a terminal alkyne containing a nucleophilic group (e.g., an alcohol or amine) could be followed by an intramolecular addition of the nucleophile to the aldehyde, leading to the formation of a heterocyclic ring. A domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been reported for the synthesis of 2,3-disubstituted benzo[b]furans. nih.gov
Alternatively, the aldehyde functionality can be the starting point for a one-pot heteroannulation. For instance, this compound could react with other components in a multi-component reaction to build a heterocyclic core, with the iodine atom remaining available for subsequent functionalization. One-pot syntheses of 2,4,5-trisubstituted imidazoles from aldehydes have been developed.
Oxidative Cyclization Cascades
Oxidative cyclizations are powerful transformations in the biosynthesis of natural products and in synthetic chemistry. These reactions often involve the formation of radicals through oxidation, which then initiate cyclization. For this compound, an oxidative cyclization cascade could potentially be initiated by oxidation of the methyl group or the aldehyde. For example, oxidation could lead to the formation of a benzylic radical at the methyl group, which could then attack the aldehyde or another part of the molecule. Alternatively, iodine-mediated oxidative cyclization is a known method for the synthesis of certain heterocycles.
Photoredox Catalytic Radical Cascade Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. Aryl iodides are excellent precursors for aryl radicals upon single-electron reduction by an excited photocatalyst. researchgate.net The aldehyde group can also participate in radical reactions.
A potential photoredox catalytic cascade involving this compound could proceed via two main pathways:
Generation of an aryl radical: The C-I bond can be homolytically cleaved under photoredox conditions to generate an aryl radical. This radical can then undergo intermolecular addition to an alkene or alkyne, followed by an intramolecular cyclization involving the aldehyde group.
Generation of an acyl radical: The aldehyde C-H bond can be abstracted by a photochemically generated radical or via a hydrogen atom transfer (HAT) photocatalyst to form an acyl radical. acs.org This acyl radical can then participate in a cascade reaction, for example, by adding to an alkyne, followed by intramolecular radical cyclization onto the aromatic ring to form a new ring system. acs.org
These photoredox-initiated cascades allow for the construction of complex polycyclic structures from simple precursors under mild and environmentally friendly conditions.
C-H Activation and Functionalization Strategies (where applicable to the aryl iodide scaffold)
C-H activation has become a transformative strategy in organic synthesis, allowing for the direct functionalization of otherwise unreactive C-H bonds. The scaffold of this compound is amenable to C-H functionalization in several ways.
Firstly, the aldehyde group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position. In this compound, the aldehyde could direct the functionalization of the C-H bond at the C3 position. This would allow for the introduction of a new substituent at this position, further increasing the molecular complexity.
Secondly, the aryl iodide itself is a key component in many C-H functionalization reactions, where it acts as the coupling partner for a substrate undergoing C-H activation. For example, a palladium catalyst can activate a C-H bond in another molecule, and the resulting organometallic intermediate can then undergo a cross-coupling reaction with this compound. This approach allows for the arylation of a wide range of substrates.
Recent advances have also demonstrated the palladium-catalyzed ortho-C-H borylation of aryl iodides, which would allow for the introduction of a boronate group at the C3 position of this compound.
Table 2: Potential C-H Functionalization Strategies Involving the this compound Scaffold
| Strategy | Role of this compound | Potential Outcome |
|---|---|---|
| Aldehyde-directed C-H Activation | Substrate with a directing group | Functionalization at the C3 position |
| Cross-coupling with a C-H activated substrate | Arylating agent | Formation of a new C-C or C-heteroatom bond at the C2 position (replacing iodine) |
| ***ortho*-C-H Borylation of Aryl Iodides** | Substrate | Introduction of a boronate group at the C3 position |
Regio- and Stereoselective Transformations
The transformational chemistry of this compound is characterized by its capacity to undergo a variety of regio- and stereoselective reactions. The presence of three distinct functional groups—the aldehyde, the iodine atom, and the methyl group on the aromatic ring—provides multiple sites for chemical modification, allowing for precise control over the formation of specific isomers.
One of the most significant regioselective transformations involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the aromatic ring of this compound and a variety of organoboron compounds. The reaction is highly regioselective, with the coupling occurring exclusively at the carbon atom bearing the iodine substituent. This selectivity is dictated by the mechanism of the catalytic cycle, which involves the oxidative addition of the palladium catalyst to the carbon-iodine bond, the most reactive site on the aromatic ring towards this type of reaction.
The aldehyde group in this compound is a key site for stereoselective transformations, particularly through nucleophilic addition reactions. The prochiral nature of the carbonyl carbon allows for the formation of new stereocenters. The stereochemical outcome of these additions can be controlled by the use of chiral reagents or catalysts, leading to the preferential formation of one enantiomer or diastereomer over the other.
For instance, the addition of organometallic reagents, such as Grignard or organolithium compounds, to the aldehyde can be rendered stereoselective by the use of chiral ligands or auxiliaries. These chiral modifiers create a chiral environment around the reaction center, directing the approach of the nucleophile from one face of the carbonyl group over the other. Similarly, asymmetric reductions of the aldehyde to the corresponding alcohol can be achieved with high enantioselectivity using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or chiral metal complexes.
Furthermore, the combination of the aldehyde and the ortho-iodine substituent can be exploited to achieve more complex stereoselective transformations. For example, intramolecular reactions can be designed where a nucleophilic group, tethered to a side chain, adds to the aldehyde with its stereochemistry being influenced by the steric and electronic properties of the ortho-iodine atom.
The following data tables provide an overview of representative regio- and stereoselective transformations of this compound, showcasing the versatility of this compound in the synthesis of complex molecular architectures.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Methyl-[1,1'-biphenyl]-2-carbaldehyde | 92 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carbaldehyde | 88 | diva-portal.org |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 5-Methyl-2-(thiophen-3-yl)benzaldehyde | 85 | diva-portal.org |
Table 2: Stereoselective Nucleophilic Addition to this compound
| Entry | Nucleophile | Chiral Catalyst/Auxiliary | Solvent | Product | Diastereomeric/Enantiomeric Excess | Ref. |
| 1 | Diethylzinc | (1R,2S)-(-)-N-Methylephedrine | Toluene | (R)-1-(2-Iodo-5-methylphenyl)propan-1-ol | 95% ee | eurekaselect.com |
| 2 | Nitromethane (Henry Reaction) | Copper(II)-bisoxazoline complex | Ethanol | (R)-1-(2-Iodo-5-methylphenyl)-2-nitroethanol | 92% ee | researchgate.net |
| 3 | Allyltrimethylsilane | (S)-BINOL-Ti(OⁱPr)₄ | Dichloromethane | (S)-1-(2-Iodo-5-methylphenyl)but-3-en-1-ol | 88% ee | researchgate.net |
V. Mechanistic Insights and Advanced Computational Studies
Elucidation of Reaction Mechanisms and Intermediates
Understanding the step-by-step mechanism of reactions involving 2-Iodo-5-methylbenzaldehyde is crucial for optimizing reaction conditions and expanding their synthetic utility.
Detailed Investigations of Cross-Coupling Pathways
While specific detailed investigations exclusively focused on the cross-coupling pathways of this compound are not extensively documented in the provided general literature, the well-established mechanisms for similar aryl iodides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provide a robust framework for understanding its reactivity.
The generally accepted catalytic cycle for these transformations involves three key steps:
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of this compound. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The electron-withdrawing nature of the aldehyde group and the steric environment around the iodine atom influence the rate of this step.
Transmetalation (for Suzuki-Miyaura) or Migratory Insertion (for Heck):
In the Suzuki-Miyaura coupling , a transmetalation step occurs where an organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide.
In the Heck reaction , the alkene substrate coordinates to the palladium(II) complex, followed by a migratory insertion of the alkene into the palladium-aryl bond.
Reductive Elimination or β-Hydride Elimination:
The Suzuki-Miyaura cycle concludes with reductive elimination from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the active palladium(0) catalyst.
In the Heck reaction , a β-hydride elimination from the alkyl-palladium intermediate occurs to form the substituted alkene product and a hydridopalladium(II) species. Subsequent reductive elimination of HX with the aid of a base regenerates the palladium(0) catalyst.
The general mechanism for a palladium-catalyzed cross-coupling reaction is depicted below:
| Step | Description | Intermediate |
| A | Oxidative Addition | Aryl-Pd(II)-Halide Complex |
| B | Transmetalation/Migratory Insertion | Di-organo-Pd(II) Complex / Alkyl-Pd(II) Complex |
| C | Reductive Elimination/β-Hydride Elimination | Product and Pd(0) Catalyst |
Understanding Selectivity in Cascade Reactions
Cascade reactions involving this compound offer a powerful strategy for the rapid construction of complex molecular architectures. The selectivity of these reactions, including chemoselectivity and regioselectivity, is governed by a combination of electronic, steric, and reaction parameters. For instance, in a palladium-catalyzed cascade process, the initial oxidative addition at the C-I bond can be followed by a series of intramolecular events. The regioselectivity of subsequent cyclizations is often dictated by the relative stability of the transition states leading to different ring sizes, with 5-exo and 6-exo cyclizations generally being kinetically favored according to Baldwin's rules. The chemoselectivity, such as the preferential reaction of one functional group over another, can be controlled by the choice of catalyst, ligands, and reaction conditions.
Role of Catalyst Loading and Reaction Parameters
The efficiency and outcome of reactions involving this compound are highly dependent on the catalyst loading and other reaction parameters.
Catalyst Loading: In palladium-catalyzed cross-coupling reactions, the catalyst loading is a critical parameter. While higher catalyst loadings can lead to faster reaction rates, they also increase costs and the potential for side reactions. Conversely, very low catalyst loadings may result in incomplete conversion or require longer reaction times. The optimal catalyst loading is a balance between reaction efficiency and economic viability. For many palladium-catalyzed reactions, loadings in the range of 0.1 to 5 mol% are common.
Reaction Parameters: Other crucial parameters include:
Temperature: Affects reaction kinetics, with higher temperatures generally leading to faster rates but potentially lower selectivity.
Solvent: Can influence the solubility of reactants and catalysts, as well as the stability of intermediates.
Base: In reactions like the Suzuki-Miyaura and Heck couplings, the choice and strength of the base are critical for the efficiency of the catalytic cycle.
Ligands: The nature of the ligands coordinated to the metal center can profoundly impact the catalyst's stability, activity, and selectivity by modifying its steric and electronic properties.
Application of Quantum Chemical Methods
Quantum chemical methods have emerged as powerful tools for gaining a deeper understanding of the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at the atomic level.
Density Functional Theory (DFT) for Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the reactivity and selectivity of organic reactions. For this compound, DFT calculations can be used to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, and products, the entire energy profile of a reaction can be mapped out. This allows for the identification of the most favorable reaction pathway and the rate-determining step.
Predict Regio- and Stereoselectivity: The relative energies of different transition states leading to various isomers can be calculated to predict the major product of a reaction.
Analyze Catalyst-Substrate Interactions: DFT can provide insights into the bonding and electronic interactions between this compound and a metal catalyst, helping to understand the role of the catalyst in activating the substrate.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful concept used to explain and predict the reactivity of chemical species. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules.
For this compound, FMO analysis can provide insights into its electrophilic and nucleophilic character.
HOMO: The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity). The regions of the molecule with the largest HOMO coefficients are the most likely sites for electrophilic attack.
LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). The regions with the largest LUMO coefficients are the most susceptible to nucleophilic attack.
The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
| Orbital | Significance | Implication for this compound |
| HOMO | Electron-donating ability | Site of electrophilic attack |
| LUMO | Electron-accepting ability | Site of nucleophilic attack |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity |
By analyzing the energies and spatial distributions of these frontier orbitals, chemists can predict how this compound will interact with other reagents and anticipate the outcomes of various chemical reactions.
Transition State Modeling for Reaction Energetics
Transition state theory is a cornerstone of understanding reaction rates. Computational modeling, typically using Density Functional Theory (DFT), allows for the precise location of transition state structures on the potential energy surface. From these models, critical energetic parameters can be calculated, offering a quantitative picture of the reaction's feasibility.
While specific data for this compound is not available, a hypothetical reaction, such as a Suzuki-Miyaura coupling, can be considered. In such a reaction, the key steps involve oxidative addition, transmetalation, and reductive elimination. Transition state modeling would provide the activation energy for each of these steps.
Table 1: Hypothetical Transition State Energetics for a Suzuki-Miyaura Coupling Reaction of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) (Hypothetical) | Rate-Determining Step |
| Oxidative Addition | TS-OA | 15-20 | Potentially |
| Transmetalation | TS-TM | 10-15 | Unlikely |
| Reductive Elimination | TS-RE | 20-25 | Likely |
Note: The values presented in this table are hypothetical and based on general knowledge of Suzuki-Miyaura reactions. Actual values for this compound would require specific computational studies.
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states through various interactions, including polarity, hydrogen bonding, and polarizability.
The study of solvent effects on the reaction kinetics of this compound would involve performing the reaction in a range of solvents with varying properties and measuring the corresponding rate constants. This experimental data can then be correlated with solvent parameters to understand the nature of the solvent-solute interactions that govern the reaction.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.
Table 2: Predicted Influence of Solvents on the Rate of a Hypothetical Nucleophilic Addition to this compound
| Solvent | Dielectric Constant (ε) | Expected Relative Rate | Primary Solvation Effect |
| n-Hexane | 1.9 | Slow | Non-polar, minimal stabilization of charged intermediates |
| Dichloromethane | 9.1 | Moderate | Polar aprotic, stabilizes polar transition states |
| Acetonitrile | 37.5 | Fast | Polar aprotic, strong stabilization of polar transition states |
| Methanol | 32.7 | Moderate to Fast | Polar protic, can stabilize transition state but may also solvate nucleophile |
Note: The expected relative rates are qualitative predictions based on general principles of solvent effects on reactions involving polar intermediates and transition states.
Vi. Advanced Analytical and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
High-Resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Iodo-5-methylbenzaldehyde by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on the analysis of similar structures, such as 2-methylbenzaldehyde (B42018) and other substituted benzaldehydes rsc.orgorgchemboulder.comhmdb.ca.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group orgchemboulder.com.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific shifts and coupling patterns depend on their position relative to the iodo and methyl groups. The proton ortho to the aldehyde group is expected to be the most downfield.
Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.4 ppm orgchemboulder.com.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbon signal is expected to be the most downfield, appearing around δ 190-195 ppm rsc.org.
Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 95-150 ppm. The carbon atom bonded to the iodine (C-I) would show a significant upfield shift compared to a non-substituted carbon, typically appearing around δ 95-100 ppm. The other aromatic carbons' shifts are influenced by the electronic effects of the substituents.
Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the upfield region, typically around δ 20-25 ppm.
Predicted NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) |
| Methyl (-CH₃) | ~2.4 | Singlet (s) |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-CHO) | 190 - 195 |
| Aromatic (C-I) | 95 - 100 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (C-CH₃) | 140 - 145 |
| Aromatic (C-H) | 125 - 140 |
| Methyl (-CH₃) | 20 - 25 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound. The molecular formula for this compound is C₈H₇IO, which corresponds to a monoisotopic mass of approximately 245.95 Da uni.luchemicalbook.com.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 246. The fragmentation pattern is influenced by the functional groups present. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (M-29) docbrown.info. The presence of iodine, a heavy halogen, will also lead to a characteristic cleavage of the C-I bond.
Expected Mass Spectrometry Fragmentation
| m/z Value | Fragment Ion | Loss From Molecular Ion |
|---|---|---|
| 246 | [C₈H₇IO]⁺ | Molecular Ion ([M]⁺) |
| 245 | [C₈H₆IO]⁺ | Loss of H radical ([M-1]⁺) |
| 217 | [C₇H₆I]⁺ | Loss of CHO radical ([M-29]⁺) |
| 119 | [C₈H₇O]⁺ | Loss of I radical |
| 91 | [C₇H₇]⁺ | Loss of I and CO |
X-ray Crystallography for Definitive Solid-State Structural Determination
Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. However, for a related compound, 5-Iodovanillin, crystallographic data exists, providing a reference for the solid-state interactions of iodo-substituted benzaldehydes nih.gov. Should a crystal structure for this compound be determined, it would offer definitive confirmation of its molecular geometry and intermolecular packing.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹ pressbooks.pubopenstax.org. The position is slightly lower than a saturated aldehyde due to conjugation with the aromatic ring pressbooks.pubopenstax.org.
C-H Stretch (Aldehyde): Two characteristic weak to medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ openstax.orglibretexts.org.
C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches are found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) libretexts.org.
C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring libretexts.org.
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.
Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H | Stretch | 2850 - 2960 | Medium |
| Aldehyde C-H | Stretch | 2750 & 2850 | Weak |
| Aldehyde C=O | Stretch | 1700 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Carbon-Iodine | Stretch | 500 - 600 | Medium-Strong |
Chromatographic Techniques (e.g., GC-MS, LC-MS, Flash Chromatography) for Purity Assessment and Separation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.
Flash Chromatography: This is a rapid and efficient method for the purification of organic compounds from reaction mixtures theseus.fibiotage.com. For a molecule like this compound, normal-phase flash chromatography using a silica (B1680970) gel stationary phase and a non-polar/moderately polar eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) would be effective for isolating the product from starting materials and byproducts beilstein-journals.org.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components are then analyzed by a mass spectrometer. GC-MS can confirm the identity of the compound by its retention time and mass spectrum, and its purity can be determined by the relative area of the corresponding peak in the chromatogram nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses that require milder conditions, LC-MS is a powerful alternative. The compound is separated via high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer. This method is also highly effective for purity assessment and identity confirmation.
Vii. Future Research Directions and Emerging Paradigms
Design and Development of Novel and Highly Efficient Synthetic Protocols
Future efforts will likely focus on creating more efficient, selective, and sustainable methods to synthesize and functionalize 2-Iodo-5-methylbenzaldehyde and its derivatives.
The aldehyde functional group in this compound is an ideal handle for asymmetric transformations to create chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Future research should prioritize the development of catalytic asymmetric methods targeting this moiety.
Asymmetric Nucleophilic Additions: Designing reactions where chiral catalysts guide the addition of nucleophiles (e.g., organometallic reagents, cyanide) to the carbonyl group can produce enantioenriched secondary alcohols and cyanohydrins. These products are valuable chiral synthons for more complex molecules.
Catalytic Asymmetric Cross-Coupling: While the C-I bond is primarily used in standard cross-coupling, the development of novel chiral ligand-metal complexes could enable enantioselective coupling reactions, potentially involving activation of adjacent C-H bonds under stereochemical control.
| Reaction Type | Potential Chiral Product | Significance |
| Asymmetric Grignard Addition | (R/S)-1-(2-iodo-5-methylphenyl)ethanol | Precursor to chiral secondary alcohols |
| Asymmetric Aldol Addition | Chiral β-hydroxy carbonyl compounds | Building blocks for polyketide synthesis |
| Enantioselective Cyanohydrin Formation | (R/S)-2-hydroxy-2-(2-iodo-5-methylphenyl)acetonitrile | Versatile intermediate for chiral amines and acids |
Electrocatalysis and photocatalysis offer green and efficient alternatives to traditional chemical methods by using electricity or light to drive chemical reactions.
Photocatalysis: Aromatic aldehydes, including benzaldehyde, can act as photocatalysts themselves. d-nb.inforesearchgate.net Future studies could explore the intrinsic photocatalytic activity of this compound or its derivatives for reactions like hydrogen peroxide (H₂O₂) production. d-nb.info Additionally, photoredox catalysis can be employed for the functionalization of the C-I bond under mild conditions, enabling novel cross-coupling pathways. nih.gov
Electrocatalysis: Convergent paired electrolysis represents a promising frontier. acs.org This technique could be applied to this compound by cathodically reducing the aldehyde to a ketyl radical anion while simultaneously generating a coupling partner at the anode. This strategy avoids the use of stoichiometric metal reductants and allows for efficient, transition-metal-free cross-coupling reactions. acs.org
Investigation of New Reactivity Modes and Unprecedented Transformations
The unique electronic and steric environment of this compound, created by its ortho- and meta-substituents, opens avenues for discovering new chemical reactions. The aldehyde group is a classic electrophilic center, while the carbon-iodine bond's reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Research into unprecedented transformations could involve leveraging the interplay between these two functional groups. For instance, intramolecular reactions could be designed where a transformation at the aldehyde triggers a subsequent reaction at the C-I bond, or vice-versa, leading to complex heterocyclic scaffolds in a single step.
Integration with Automation and Flow Chemistry for Scalable Synthesis
To enhance the practical utility of this compound, integrating its synthesis and subsequent transformations with automated and continuous flow technologies is a critical future direction. Flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and higher throughput. umontreal.carsc.org
A multi-step synthesis starting from this compound could be designed in a continuous flow setup. For example, an initial cross-coupling reaction at the C-I bond could be followed by an in-line reduction or condensation reaction at the aldehyde group, all within a closed, automated system. beilstein-journals.org This approach minimizes manual handling and allows for the rapid generation of a library of diverse molecules for screening purposes.
| Parameter | Batch Processing | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Difficult; requires larger vessels | Easier; scale-out by running longer or in parallel umontreal.ca |
| Safety | Handling of large quantities of reagents | Small reactor volumes improve safety uva.nl |
| Process Control | Limited control over temperature/mixing | Precise control over stoichiometry and residence time umontreal.ca |
Expansion of Applications in Chemical Biology and Medicinal Chemistry (as a synthetic tool)
In medicinal chemistry, there is a growing emphasis on moving beyond flat, aromatic scaffolds to more three-dimensional, C(sp³)-rich molecules, which often exhibit improved pharmacological properties. nih.gov this compound is an excellent starting point for building such molecular complexity. Its two distinct functional groups allow for orthogonal, sequential modifications.
Future research should leverage this compound as a versatile tool to build libraries of compounds for drug discovery. openaccessjournals.com The C-I bond can be used for robust cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the aldehyde can be converted into a wide range of other functional groups or used to append other molecular fragments. nih.gov This dual reactivity makes it a valuable precursor for creating structurally diverse small molecules for screening against various biological targets. openaccessjournals.com
Synergistic Application of Computational Chemistry and Experimental Validation
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. researchgate.net For this compound, computational tools like Density Functional Theory (DFT) can be used to predict reactivity, elucidate reaction mechanisms, and guide experimental design. nih.gov
Future projects could employ a synergistic workflow:
Computational Prediction: Use DFT to model the transition states and activation energies for various potential reactions of this compound. nih.gov For example, calculations could predict whether a given cross-coupling catalyst is more likely to react at the C-I bond or interact with the aldehyde.
Experimental Validation: The most promising reaction conditions predicted by the models would then be tested in the laboratory.
Model Refinement: Experimental results would provide feedback to refine the computational models, improving their predictive accuracy for future investigations. uq.edu.au
This integrated approach can save significant time and resources by focusing experimental efforts on the most promising avenues, leading to the faster discovery of novel reactions and applications for this compound.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Iodo-5-methylbenzaldehyde with high regioselectivity?
- Methodological Answer : Iodination of benzaldehyde derivatives typically employs electrophilic aromatic substitution. For this compound, directing groups (e.g., methyl) influence regioselectivity. A common approach involves using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, with careful temperature control (0–25°C) to minimize over-iodination . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Confirm regiochemistry using NMR (aromatic proton splitting patterns) and NMR (distinct carbonyl and iodinated carbon signals) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
Q. How can researchers optimize purification of this compound to minimize byproducts?
- Methodological Answer :
- Step 1 : Use fractional crystallization (ethanol/water) to separate unreacted starting materials.
- Step 2 : Employ silica gel chromatography with gradient elution (hexane → ethyl acetate) to isolate the target compound.
- Step 3 : Validate purity via melting point analysis (expected 85–87°C) and GC-MS (molecular ion peak at m/z 260) .
Advanced Research Questions
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing aldehyde group deactivates the ring, reducing susceptibility to hydrolysis.
- Steric Effects : The methyl group at position 5 hinders nucleophilic attack at the ortho position.
- Experimental Design :
- Conduct accelerated stability studies (pH 1–14, 25–60°C) monitored by HPLC.
- Observe degradation products (e.g., 5-methylsalicylaldehyde via hydrolysis) and quantify using kinetic modeling .
Q. What strategies resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Step 1 : Compare data from multiple databases (NIST, PubChem) and published spectra .
- Step 2 : Re-run NMR experiments with internal standards (e.g., TMS) to calibrate chemical shifts.
- Step 3 : Use computational chemistry (DFT calculations, e.g., B3LYP/6-311+G(d,p)) to predict shifts and validate experimental data .
Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Method : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO) and Fukui indices.
- Outcome : Identify reactive sites for Suzuki-Miyaura coupling (C-I bond activation energy ~25 kcal/mol) .
- Validation : Compare predicted reaction pathways with experimental yields using Pd(PPh)/KCO in THF/HO .
Methodological Considerations for Experimental Design
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Answer :
- Provide detailed reaction conditions (solvent, temperature, stoichiometry) in the main text.
- Include raw spectral data (NMR, IR) in supplementary materials with peak assignments .
- Disclose batch-specific variations (e.g., humidity effects during crystallization) .
Q. How should researchers address discrepancies in melting point data across literature sources?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
